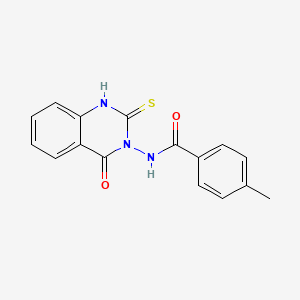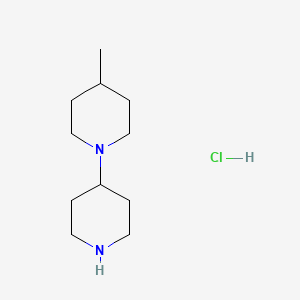
4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. This reaction is carried out in water, which serves as an optimal reaction medium due to its alignment with green chemistry principles. The reaction conditions are mild, and the yields are nearly quantitative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and minimizing hazardous chemicals, are likely to be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of combinatorial libraries of quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The sulfanylidene group may contribute to the compound’s ability to form covalent bonds with target proteins, thereby affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
- 4-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)carbamate
Uniqueness
4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its quinazoline core, which distinguishes it from other similar compounds that may have different core structures
Propiedades
Fórmula molecular |
C16H13N3O2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2S/c1-10-6-8-11(9-7-10)14(20)18-19-15(21)12-4-2-3-5-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20) |
Clave InChI |
VXYHTISXDSIYLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B12483149.png)
![5-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483158.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12483171.png)
![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
![N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide](/img/structure/B12483185.png)

![Potassium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12483193.png)
![1-[2-(benzyloxy)naphthalen-1-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12483194.png)
![4-[(6-Sec-butoxycarbonyl-cyclohex-3-enecarbonyl)-amino]-benzoic acid](/img/structure/B12483196.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12483203.png)

![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12483214.png)
